2-(1-adamantyl)acetamide
Description
Contextual Significance of Adamantyl Motifs in Chemical Science
The adamantyl group, a bulky, rigid, and highly lipophilic hydrocarbon cage, has become a valuable building block in drug design and materials science. researchgate.netpensoft.net Its unique three-dimensional structure allows for the precise positioning of substituents, which can effectively probe the binding sites of drug targets. nih.govpublish.csiro.au The incorporation of an adamantane (B196018) moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity, which can enhance membrane permeability. publish.csiro.auvulcanchem.com
Beyond simply increasing lipophilicity, the rigid nature of the adamantane scaffold can protect adjacent functional groups from metabolic degradation, thereby improving the stability and plasma half-life of a drug. publish.csiro.aumdpi.com This has led to the successful development of several clinically used drugs containing the adamantyl motif for treating a range of conditions, including viral infections and neurological disorders. nih.govpublish.csiro.au The adamantane structure is also utilized in nanotechnology as a molecular building block for the self-assembly of nanostructures and as a reference standard in solid-phase nuclear magnetic resonance (NMR) spectroscopy. pensoft.netpensoft.net
Overview of Amide Functional Groups in Organic and Medicinal Chemistry
The amide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. chemistrytalk.orgscienceready.com.au Amides are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the nitrogen. scienceready.com.aumasterorganicchemistry.com This functional group is prevalent in a vast array of biologically active molecules and synthetic polymers. chemistrytalk.org
The properties of amides are heavily influenced by resonance, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group. scienceready.com.au This resonance stabilization makes amides less basic and more acidic than their corresponding amines. masterorganicchemistry.com The polarity of the amide group, stemming from the electronegative oxygen and nitrogen atoms, generally imparts water solubility to smaller molecules containing this group, a crucial factor for drug delivery. chemistrytalk.orgscienceready.com.au Primary and secondary amides can act as both hydrogen bond donors and acceptors, further contributing to their solubility and ability to interact with biological targets. wikipedia.org The stability of the amide bond is a key feature in the structure of proteins, where it forms the peptide linkages between amino acids. wikipedia.org
Scope and Research Trajectories of Adamantyl Acetamide (B32628) Systems
Research into adamantyl acetamide systems is driven by the potential to combine the advantageous properties of the adamantyl group with the versatile chemistry of the amide linkage. Scientists are exploring the synthesis and structure-activity relationships of these compounds for various therapeutic applications.
One significant area of investigation is their potential as enzyme inhibitors. For instance, series of adamantyl carboxamide and acetamide derivatives have been synthesized and evaluated as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov These studies involve systematic modifications of the adamantyl and acetamide portions of the molecule to optimize potency and selectivity. nih.gov
The synthesis of these compounds typically involves standard amide coupling reactions, starting from adamantane derivatives like 1-adamantyl carbonyl chloride or 1-adamantyl acetic acid and reacting them with various amines. nih.gov Researchers are also exploring more efficient, environmentally friendly synthetic routes. researchgate.netijpsr.com
Structure
3D Structure
Properties
CAS No. |
19026-73-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
InChI Key |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Other CAS No. |
19026-73-4 |
Origin of Product |
United States |
Synthetic Methodologies for Adamantyl Acetamide Compounds
Elucidation of Ritter Reaction Pathways for N-(1-adamantyl)acetamide
The Ritter reaction stands as a cornerstone for the synthesis of N-substituted amides and is extensively applied to adamantane (B196018) derivatives. researchgate.netwikipedia.org This reaction fundamentally involves the generation of a stable carbocation from a suitable precursor, which is then trapped by a nitrile, followed by hydrolysis to yield the amide. wikipedia.orguni-regensburg.de
Reaction from Adamantane and Haloadamantane Precursors
A primary route to N-(1-adamantyl)acetamide involves the direct use of adamantane or its halogenated derivatives. google.com For instance, 1-bromoadamantane (B121549) reacts with acetonitrile (B52724) in the presence of a strong acid like concentrated sulfuric acid to produce N-(1-adamantyl)acetamide in high yields. google.com This method is often employed for its efficiency, with reported yields around 90%. google.com Similarly, 1-chloroadamantane (B1585529) can be used as a precursor. google.com The reaction of adamantane itself with acetonitrile can be facilitated by an oxidizing proton acid, such as nitric acid, often in an inert solvent like cyclohexane. google.comwipo.int
The Ritter reaction can also be initiated from 1-haloadamantanes using nitronium (NO₂⁺) or nitrosonium (NO⁺) complexes. researchgate.net The reaction of adamantyl halides (AdX, where X = Cl, Br, I, F) with acetonitrile under the influence of nitronium tetrafluoroborate (B81430) (NO₂BF₄) proceeds exothermically to yield N-(1-adamantyl)acetamide. google.com
Role of Acetonitrile and Acid Catalysis (e.g., Sulfuric Acid, Nitric Acid, Trifluoroacetic Acid)
Acetonitrile serves as both the solvent and the nitrogen source in the Ritter reaction, transforming into the acetamide (B32628) moiety of the final product. researchgate.net The reaction is critically dependent on strong acid catalysis to generate the necessary adamantyl carbocation. researchgate.netrsc.org
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic and effective catalyst for this transformation, promoting the formation of the adamantyl cation from precursors like 1-adamantanol (B105290) or 1-haloadamantanes. google.comrsc.orgnih.gov For example, reacting 1-adamantanol with acetonitrile using silica (B1680970) sulfuric acid (SSA) as a recyclable solid acid catalyst can produce N-(1-adamantyl)acetamide in 92% yield. rsc.orgresearchgate.net The reaction of 1-bromoadamantane with acetylamide in the presence of sulfuric acid also yields the target compound. ijpsr.com
Nitric Acid (HNO₃): A mixture of nitric acid and sulfuric acid can be used to functionalize adamantane derivatives. science.org.geresearchgate.net In the synthesis of 3-acetylamino-adamantane-1-carboxylic acid, a mixture of nitric acid, sulfuric acid, and oleum (B3057394) is used to generate the carbocation from adamantane-1-carboxylic acid, which then reacts with acetonitrile. science.org.ge
Trifluoroacetic Acid (CF₃COOH): Trifluoroacetic acid is another strong acid capable of catalyzing the Ritter reaction. Heating 1-adamantanol trifluoroacetate (B77799) with acetonitrile in trifluoroacetic acid results in an 85% yield of N-(1-adamantyl)acetamide. The addition of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can further enhance the reaction, boosting yields to 95%.
The general mechanism involves the acid-mediated formation of the 1-adamantyl cation, which is then attacked by the nitrogen atom of acetonitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the final N-(1-adamantyl)acetamide. researchgate.netwikipedia.org
Electrochemical Synthesis Approaches
Electrochemical methods offer an alternative pathway for generating the adamantyl cation, often under milder conditions compared to traditional strong acid catalysis. rsc.org Anodic oxidation of adamantane in acetonitrile can produce N-(1-adamantyl)acetamide in yields ranging from 65% to 90%. rsc.org This process involves the oxidation of adamantane at a platinum anode to form the 1-adamantyl cation, which then reacts with the acetonitrile solvent. rsc.orggoogle.com The resulting nitrilium ion is subsequently hydrolyzed during workup to give the amide. google.com
One specific method involves the electrolysis of adamantane in acetonitrile in the presence of a cation exchange resin. google.com The adamantyl cation is formed upon oxidation and reacts with acetonitrile to form a nitrilium ion, which is trapped by the resin. The final product is liberated by treating the resin with a sodium hydroxide (B78521) solution. google.com This electrochemical approach has been reported to yield N-(1-adamantyl)acetamide in up to 83% yield. google.com More recent developments have utilized activated glassy carbon electrodes to achieve Ritter-type reactions of alkanes like adamantane without the need for mediators. chemrxiv.orgnih.gov
Application of Transition Metal Catalysis (e.g., Mo(CO)₆)
Transition metal catalysts can also facilitate the synthesis of N-(1-adamantyl)acetamide. A notable example is the use of molybdenum hexacarbonyl (Mo(CO)₆). researchgate.netgoogle.com A solvent-free, high-yield method involves reacting adamantane with acetonitrile and bromotrichloromethane (B165885) (CBrCl₃) in the presence of Mo(CO)₆ in a sealed autoclave at 130–140°C. This approach can achieve yields as high as 95%. The reaction proceeds by reacting adamantane with acetonitrile in bromotrichloromethane in the presence of water and Mo(CO)₆. google.com
While direct transition metal-catalyzed amidation of adamantane C-H bonds is an active area of research, many methods focus on creating other functionalities. nih.govnih.govresearchgate.net However, the Mo(CO)₆-catalyzed system provides a specific and efficient route to N-(1-adamantyl)acetamide. researchgate.netgoogle.com
Mechanistic Investigations of Ritter-Type Amidations
The mechanism of the Ritter reaction is well-established and proceeds through a carbocation intermediate. researchgate.netwikipedia.org In the context of adamantane, the reaction begins with the formation of the highly stable tertiary 1-adamantyl cation. mdpi.com This can be generated from various precursors:
From Alcohols (e.g., 1-adamantanol): Protonation of the hydroxyl group by a strong acid, followed by the loss of water. rsc.org
From Halides (e.g., 1-bromoadamantane): Abstraction of the halide by a Lewis or Brønsted acid. google.com
From Adamantane: Direct hydride abstraction by a strong oxidant or under electrochemical conditions. google.comrsc.org
Once formed, the electron-deficient 1-adamantyl cation is readily attacked by the lone pair of electrons on the nitrogen atom of acetonitrile. This nucleophilic attack results in the formation of a stable nitrilium ion. wikipedia.orguni-regensburg.de The final step involves the hydrolysis of the nitrilium ion upon the addition of water, which yields the N-(1-adamantyl)acetamide product. uni-regensburg.de
Kinetic isotope effect studies on related C-H amination reactions suggest that C-H bond cleavage is often the rate-limiting step when starting directly from adamantane. rsc.orgacs.org The stability of the tertiary adamantyl carbocation is a key driving force for the reaction. mdpi.com
Alternative Amidation Strategies for Adamantyl Acetamide Derivatives
Beyond the classic Ritter reaction, other amidation strategies have been developed for synthesizing adamantyl acetamide derivatives. One such approach involves the direct, metal-free, Ritter-type amination of tertiary C-H bonds using iodic acid (HIO₃) as an oxidant in the presence of N-hydroxyphthalimide (NHPI). rsc.org This method can achieve double C-H amination on adamantane. rsc.org
Another strategy is the nucleophilic amidation of ethyl acetoacetate (B1235776) with 1-adamantylamine, which produces N-(adamantan-1-yl)acetoacetamide. nih.gov This product can then be used in subsequent reactions, such as the Biginelli reaction, to create more complex adamantane-containing heterocyclic molecules. nih.gov
Furthermore, palladium-catalyzed carbonylative cross-coupling reactions have been explored for the synthesis of adamantyl amides, although these often involve more complex starting materials or are aimed at producing different amide structures. researchgate.net Direct amidation of carboxylic acids with amines using boron-based reagents like B(OCH₂CF₃)₃ also represents a modern approach to amide bond formation that could potentially be applied to adamantane derivatives. nih.gov
Table of Reaction Conditions for N-(1-adamantyl)acetamide Synthesis
| Precursor | Reagents/Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromoadamantane | Acetonitrile, conc. H₂SO₄ | - | 90 | google.com |
| 1-Adamantanol | Acetonitrile, Silica Sulfuric Acid (SSA) | - | 92 | rsc.orgresearchgate.net |
| 1-Adamantanol trifluoroacetate | Acetonitrile, CF₃COOH | Heating | 85 | |
| Adamantane | Acetonitrile, Mo(CO)₆, CBrCl₃, H₂O | 130-140°C, 2-3 hours | 95 | google.com |
| Adamantane | Acetonitrile, Electrolysis | 2.45 V | 83 | google.com |
| Adamantane | Acetonitrile, Nitric Acid, Cyclohexane | - | - | google.com |
Acylation Reactions with Imidazole (B134444) Derivatives
Acylation reactions involving imidazole derivatives represent a viable pathway for the formation of the amide bond in adamantyl acetamides. In this approach, an activated form of the adamantyl-containing carboxylic acid, such as an acylimidazolide, is reacted with an amine. This method is particularly useful for synthesizing more complex structures where the amine component is elaborate.
A specific example of this methodology is the synthesis of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. researchgate.net This compound was prepared through the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine. researchgate.net The use of the acylimidazole as an activated intermediate facilitates the amide bond formation under relatively mild conditions. The reaction proceeds with the nucleophilic attack of the amine on the activated carbonyl carbon of the acylimidazole, leading to the desired N-substituted adamantyl acetamide and the release of imidazole.
Key Features of Acylation with Imidazole Derivatives:
Activation of Carboxylic Acid: The imidazole group acts as an activating group, making the carbonyl carbon more susceptible to nucleophilic attack.
Mild Reaction Conditions: This method often avoids the need for harsh reagents or high temperatures.
Versatility: It is applicable to the synthesis of a range of N-substituted adamantyl acetamides, particularly those with complex amine moieties. researchgate.net
Condensation and Amide-Exchange Reactions
Direct condensation and amide-exchange reactions are fundamental methods for synthesizing adamantyl acetamides. These reactions typically involve the formation of an amide bond from a carboxylic acid or its derivative and an amine, or the exchange of an amide group.
One of the most common methods for preparing N-(1-adamantyl)acetamide is the Ritter reaction . This reaction involves the generation of a stable adamantyl carbocation from adamantane or its derivatives (like 1-bromoadamantane or 1-adamantanol) in the presence of a strong acid, which then reacts with a nitrile, such as acetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis yields the N-adamantyl acetamide. thaiscience.infogoogle.com Various strong acids, including sulfuric acid and nitric acid, can be used to facilitate this reaction. thaiscience.infogoogle.com For instance, 1-chloroadamantane can be reacted with acetonitrile in the presence of sulfuric acid to produce N-(1-adamantyl)acetamide. google.com Similarly, adamantanol-1 can be converted to the target acetamide in the presence of trifluoroacetic acid. google.com
Standard amide coupling reactions are also employed, where 1-adamantylacetic acid is reacted with an amine in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is versatile for creating a library of adamantyl acetamide derivatives by varying the amine component. nih.gov
Amide-exchange reactions, though less common, can also be utilized. For example, heating 1-halo adamantanes with acetamide at high temperatures can yield N-(1-adamantyl)acetamide. google.com
Below is a table summarizing various condensation and amide-exchange reaction conditions for the synthesis of adamantyl acetamides.
| Starting Material(s) | Reagents/Catalyst | Product | Yield | Reference(s) |
| 1-Bromoadamantane, Acetonitrile | Sulfuric Acid | N-(1-adamantyl)acetamide | 90% | google.com |
| Adamantanol-1, Acetonitrile | Trifluoroacetic Acid | N-(1-adamantyl)acetamide | 85% | google.com |
| Adamantane, Acetonitrile | Nitric Acid, Microwave | N-(1-adamantyl)acetamide | 86% | thaiscience.info |
| 1-Adamantylacetic acid, Amine | EDCI, DMAP | N-substituted-2-(1-adamantyl)acetamide | - | nih.gov |
| 1-Haloadamantanes, Acetamide | Heat (170-220 °C) | N-(1-adamantyl)acetamide | - | google.com |
Multi-Component Reactions for Complex Adamantyl Acetamides
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds.
The Biginelli reaction is a well-known MCR used to synthesize dihydropyrimidines. Adamantane-containing dihydropyrimidine (B8664642) derivatives have been synthesized via a three-component Biginelli reaction of N-(adamant-1-yl)acetoacetamide, various benzaldehyde (B42025) derivatives, and thiourea. rsc.orgrsc.orgnih.gov This reaction can be catalyzed by trifluoroacetic acid, often under solvent-free conditions, which aligns with green chemistry principles. rsc.orgrsc.orgnih.gov
Another powerful MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction , which is used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. A series of adamantane-substituted imidazo[1,2-a]pyridines were synthesized in a one-pot, three-component GBB reaction. researchgate.net This reaction demonstrates the utility of MCRs in creating complex heterocyclic structures bearing an adamantyl moiety from simple starting materials. researchgate.net
The table below highlights key features of these multi-component reactions in the synthesis of complex adamantyl acetamide-related structures.
| Reaction Name | Reactants | Product Type | Key Advantages | Reference(s) |
| Biginelli Reaction | N-(adamant-1-yl)acetoacetamide, Aldehyde, (Thio)urea | Adamantane-containing dihydropyrimidines | High efficiency, atom economy, potential for solvent-free conditions | rsc.org, rsc.org, nih.gov |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide (with adamantyl group) | Adamantane-substituted imidazo[1,2-a]pyridines | One-pot synthesis, good yields, simple procedure | researchgate.net |
Green Chemistry Principles in Adamantyl Acetamide Synthesis
Green chemistry principles are increasingly being incorporated into the synthesis of adamantyl acetamides to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency.
A notable example is the solvent-free synthesis of adamantane-containing dihydropyrimidine derivatives via the Biginelli reaction. rsc.orgrsc.orgnih.gov By conducting the reaction under neat conditions (without a solvent) and using only a catalytic amount of trifluoroacetic acid, this method significantly reduces waste and the use of volatile organic compounds. rsc.orgrsc.orgnih.gov This approach not only offers environmental benefits but also often leads to improved yields and shorter reaction times. rsc.org
The use of microwave irradiation is another green chemistry technique applied to adamantyl acetamide synthesis. A microwave-assisted Ritter-type reaction for the synthesis of N-(1-adamantyl)acetamide from adamantane and acetonitrile has been reported. thaiscience.info This method enhances the reaction rate, leading to significantly shorter reaction times compared to conventional heating, and can reduce the use of toxic reagents and solvents. thaiscience.info
Furthermore, the development of one-pot, multi-component reactions, as discussed in the previous section, is inherently aligned with the principles of green chemistry. These reactions improve atom economy by incorporating a majority of the atoms from the reactants into the final product, thereby minimizing waste. The use of recoverable heterogeneous catalysts, such as montmorillonite (B579905) K10 in the synthesis of Hantzsch pyridines, also contributes to a greener synthetic process. researchgate.net
Chemical Transformations and Derivatization of Adamantyl Acetamide Frameworks
Reactions Involving the Amide Functional Group
The amide linkage in 2-(1-adamantyl)acetamide is a key site for chemical modification, allowing for the removal or alteration of the acetyl group.
Deacetylation, the removal of the acetyl group from this compound, is a fundamental transformation that yields 1-adamantylmethanamine. This primary amine is a valuable building block for the synthesis of other adamantane (B196018) derivatives. google.com The hydrolysis of the amide bond can be achieved under various conditions.
One reported method involves heating N-(1-adamantyl)acetamide with sodium hydroxide (B78521) in a high-boiling point solvent like diethylene glycol at temperatures around 240-250 °C. ijpsr.comacs.org However, more recent and optimized procedures aim for milder conditions to improve safety and efficiency. For instance, hydrolysis using sodium hydroxide in a mixture of water and propylene (B89431) glycol at a lower temperature of 125-130 °C has been successfully implemented. ijpsr.com
Acid-catalyzed hydrolysis is another effective route. Refluxing N-(1-adamantyl)formamide, a related compound, with aqueous hydrochloric acid efficiently cleaves the amide bond to produce the corresponding amine hydrochloride salt in high yield. acs.orgacs.orgresearchgate.net This general principle of acid hydrolysis is also applicable to acetamide (B32628) derivatives. These deacetylation reactions are critical steps in the synthesis of compounds where the primary amine functionality is required for subsequent chemical elaborations. google.comacs.orgresearchgate.net
Functionalization of the Adamantyl Cage
The adamantane cage, known for its high stability, can be selectively functionalized through various chemical and biochemical methods. This allows for the introduction of new reactive sites on the hydrocarbon core while preserving the acetamide moiety.
Cytochrome P450 enzymes are powerful biocatalysts capable of performing regio- and stereoselective C-H bond oxidations on a wide range of substrates, often under mild conditions. nih.govcolab.ws The enzyme CYP101B1, from Novosphingobium aromaticivorans, has shown notable activity in the oxidation of adamantane derivatives. scispace.comresearchgate.netresearchgate.net While adamantane itself is a poor substrate, modifying it with directing groups, such as an acetamide, can significantly enhance the efficiency and selectivity of the oxidation. scispace.comresearchgate.net
Research has demonstrated that N-(1-adamantyl)acetamide is oxidized by CYP101B1. scispace.comresearchgate.netresearchgate.net The amide group helps to position the substrate within the enzyme's active site for more efficient oxidation. scispace.comresearchgate.net The biocatalytic oxidation of N-(1-adamantyl)acetamide using CYP101B1 resulted in the formation of two hydroxylated products in an approximate 3:1 ratio. scispace.com This demonstrates the enzyme's ability to introduce hydroxyl groups at specific positions on the adamantane cage, a transformation that is challenging to achieve with conventional chemical methods. The use of whole-cell biocatalytic systems can further enhance the generation of these hydroxylated derivatives. scispace.comresearchgate.net
| Substrate | Enzyme | Key Findings | Product Ratio |
|---|---|---|---|
| N-(1-adamantyl)acetamide | CYP101B1 | Oxidized to two hydroxylated metabolites. scispace.com The acetamide group acts as a directing group, enabling more efficient oxidation compared to unsubstituted adamantane. scispace.comresearchgate.net | ~3:1 |
Beyond enzymatic methods, chemical strategies can be employed to create substituted adamantyl cores that retain the acetamide group. The robust nature of the adamantane structure allows for reactions in strongly acidic media to introduce various functional groups. researchgate.net For instance, reactions involving adamantane derivatives in fuming nitric acid or mixtures of sulfuric and nitric acids can lead to the introduction of nitroxy or hydroxy groups. researchgate.net
The Ritter reaction, a key method for forming amides from nitriles and a carbocation source, can be adapted to build substituted adamantane structures. mdpi.com By starting with appropriately functionalized precursors that can generate an adamantyl cation, it is possible to construct acetamides with pre-existing substituents on the cage. mdpi.com For example, a diolefin precursor can undergo acid-catalyzed cyclization and rearrangement to form a stable tertiary adamantyl cation, which is then trapped by acetonitrile (B52724) to yield a substituted N-(1-adamantyl)acetamide. mdpi.com These methods provide pathways to a diverse range of polyfunctional adamantane derivatives where the acetamide group is complemented by other functionalities on the hydrocarbon framework. researchgate.net
Site-Selective Biocatalytic Oxidation via Cytochrome P450 Enzymes (e.g., CYP101B1)
Formation of Polycyclic and Heterocyclic Adamantyl Acetamide Derivatives
The adamantyl acetamide scaffold can be incorporated into larger polycyclic and heterocyclic systems through multicomponent reactions, significantly expanding its structural diversity.
A notable example of building complex heterocyclic structures is the synthesis of adamantane-containing dihydropyrimidines (DHPMs) via the Biginelli reaction. rsc.orgnih.govresearchgate.nettandfonline.com This one-pot, three-component condensation typically involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea. jmchemsci.com
In this context, an adamantyl-containing β-keto amide, specifically N-(adamant-1-yl)acetoacetamide, serves as the active methylene (B1212753) component. rsc.orgnih.govtandfonline.com This key intermediate is prepared from 1-adamantylamine and ethyl acetoacetate (B1235776). nih.gov The subsequent Biginelli reaction involves condensing N-(adamant-1-yl)acetoacetamide with various substituted benzaldehydes and thiourea. rsc.orgnih.gov This process, often catalyzed by an acid like trifluoroacetic acid (TFA) under solvent-free conditions, efficiently yields a series of 5-(1-adamantylcarbamoyl)-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones. rsc.orgnih.gov This approach provides a significantly improved and greener modification of the classic Biginelli reaction, offering high yields in shorter reaction times. rsc.orgnih.gov
| Component 1 | Component 2 | Component 3 | Catalyst | Product Class |
|---|---|---|---|---|
| N-(adamant-1-yl)acetoacetamide | Aromatic Aldehydes | Thiourea | Trifluoroacetic acid (TFA) | 5-(1-adamantylcarbamoyl)-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones. rsc.orgnih.gov |
Construction of Indole (B1671886) and Benzothiazole-Fused Systems
The adamantyl moiety, known for its unique steric and lipophilic properties, is often incorporated into heterocyclic scaffolds to modulate biological activity. The this compound framework serves as a versatile precursor for the synthesis of more complex molecular architectures, including those containing indole and benzothiazole (B30560) rings. These fused systems are of significant interest in medicinal chemistry.
Indole Derivatives
A notable strategy for creating adamantane-containing indole systems involves the elaboration of an adamantyl-substituted indole core. For instance, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized. mdpi.com The synthesis begins with the preparation of 2-(adamantan-1-yl)-1H-indole. This intermediate is then subjected to a reaction sequence that builds the N-substituted oxoacetamide side chain at the 3-position of the indole ring. mdpi.com
The general synthetic route involves the reaction of 2-(adamantan-1-yl)-1H-indole with oxalyl chloride to yield an indol-3-ylglyoxylyl chloride intermediate. This reactive intermediate is then treated with a variety of primary or secondary amines to afford the target N-substituted 2-oxoacetamide (B1243867) derivatives. This method allows for the introduction of diverse substituents on the amide nitrogen, providing a library of compounds for further evaluation. mdpi.com
Selected examples from the synthesis of these derivatives are presented in the table below, showcasing the yields and characterization data for various substitutions. mdpi.com
Table 1: Synthesis of N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives mdpi.com
| Compound ID | Substituent (Amine) | Product Name | Yield (%) | Appearance |
| 5a | Cyclopropylamine | N-Cyclopropyl-2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide | 87.0 | Yellow Solid |
| 5c | 2-(Pyridin-3-yl)ethanamine | 2-(2-Adamantan-1-yl-1H-indol-3-yl)-2-oxo-N-(2-(pyridin-3-yl)ethyl)acetamide | 86.0 | Yellow Solid |
| 5d | 2-(Thiophen-2-yl)ethanamine | 2-(2-Adamantan-1-yl-1H-indol-3-yl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)acetamide | 88.9 | Yellow Solid |
Benzothiazole Derivatives
The synthesis of adamantyl-containing benzothiazole systems can be achieved by coupling the adamantylacetyl group with a substituted benzothiazole amine. A key example is the preparation of 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. researchgate.net
This synthesis was accomplished by reacting 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine. researchgate.net The 1-(1-adamantylacetyl)-1H-imidazole acts as an activated acylating agent, facilitating the formation of the amide bond with the amino group of the benzothiazole moiety. Benzothiazoles are recognized as important structural motifs in compounds with a wide range of biological activities. researchgate.netnih.gov The presence of a methoxy (B1213986) group on the benzothiazole ring can further influence the compound's properties. nih.gov X-ray diffraction studies of the resulting compound, C₂₀H₂₄N₂O₂S, confirmed its structure, revealing that the adamantyl substituent adopts a gauche position relative to the C–N bond of the acetamide group. researchgate.net
Table 2: Synthesis of an Adamantyl Benzothiazole Derivative
| Reactant 1 | Reactant 2 | Product Name |
| 1-(1-Adamantylacetyl)-1H-imidazole | 6-Methoxy-1,3-benzothiazol-2-amine | 2-(1-Adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide researchgate.net |
Side Product Formation in Adamantyl Acyl Amide Reactions
Reactions involving adamantyl acyl amides can be subject to the formation of unexpected side products, primarily due to the steric bulk of the adamantyl group and the electronic nature of the reactants and intermediates. Understanding these side reactions is crucial for optimizing synthetic routes and ensuring product purity.
Hydrolytic Instability
A significant side reaction is the unexpected hydrolytic instability of the amide bond in N-acylated adamantyl derivatives under certain conditions. acs.org Research has shown that amide bonds in N-acylated amino acid amides can be surprisingly susceptible to hydrolysis under mild acidic conditions, such as those used for cleavage from a solid-phase resin (e.g., trifluoroacetic acid/water mixtures at room temperature). acs.org
This instability is highly dependent on the nature of the acyl group. In a study comparing various acyl groups, the N-(1-adamantyl)acetyl derivative demonstrated significant hydrolysis over time. After cleavage from a resin, the percentage of the hydrolyzed acid product increased substantially over 24 hours. acs.org This suggests that the bulky and electron-donating adamantyl group can influence the stability of a remote amide bond, potentially leading to unwanted peptide truncation or product degradation during synthesis or storage in acidic solution. acs.org
Table 3: Hydrolysis of N-(1-Adamantyl)acetyl-Substituted Amino Acid Amide in TFA/Water acs.org
| Time after Cleavage | % Intact Amide | % Hydrolyzed Acid Product |
| 0.5 h | 84 | 16 |
| 6 h | 41 | 59 |
| 24 h | 8 | 92 |
Side Products in Grignard Reactions
The synthesis of adamantyl ketones via the reaction of adamantane-1-carbonyl chloride with Grignard reagents can also lead to the formation of side products. researchgate.net The composition of the catalytic system and reaction conditions have a significant influence on the yield of the desired ketone versus the formation of by-products. researchgate.net For example, interactions between the highly reactive acyl chloride and certain solvents or reagents can result in unexpected adamantane derivatives. In one study, an unexpected isochromanone was formed through an aromatic electrophilic substitution (SEAr) process where the stable adamantane hydrocarbon acted as a leaving group. researchgate.net
By-products from Ritter-Type Reactions
The Ritter reaction, a common method to synthesize N-substituted amides from nitriles and a source of carbocations, is frequently used to produce N-(1-adamantyl)acetamide from adamantane precursors like 1-bromoadamantane (B121549). ijpsr.comacs.org While effective, this reaction can generate by-products. The reaction conditions, often involving strong acids like sulfuric acid, can lead to elimination products. mdpi.com Furthermore, the workup procedures historically involved toxic solvents like benzene (B151609) for extraction, which itself represents a procedural hazard. ijpsr.com The solvolysis of adamantyl precursors in different solvent systems (e.g., methanol/water vs. acetonitrile/water) can lead to a mixture of products, including alcohols and elimination products, alongside the desired acetamide. mdpi.com
Advanced Spectroscopic and Structural Characterization of Adamantyl Acetamide Compounds
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 2-(1-adamantyl)acetamide is not widely published, analysis of closely related adamantyl amide derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.
For instance, the X-ray diffraction study of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide reveals a triclinic P1 space group. iucr.orgnih.govresearchgate.net In this structure, the adamantyl group is positioned gauche relative to the C-N bond of the acetamide (B32628) moiety. iucr.orgnih.govresearchgate.net A critical feature observed in the crystal packing of various N-(adamantan-1-yl)amides is the formation of supramolecular chains through N–H···O hydrogen bonds. researchgate.net These interactions, along with numerous C–H···O and H···H contacts, are the primary forces governing the crystal lattice. researchgate.net In many adamantyl amides, the acetamide oxygen atom participates in bifurcated hydrogen bonds, accepting one N–H···O and one C–H···O bond. researchgate.net Furthermore, intramolecular C–H···O hydrogen bonds often fix the position of the acetamide group relative to the adamantane (B196018) framework. researchgate.net These findings suggest that this compound would likely exhibit similar strong hydrogen bonding networks, leading to a stable and well-ordered crystalline structure. The bulky adamantyl group also plays a significant role in the crystal packing, influencing the relative positions of molecules within the lattice. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-resolution NMR spectroscopy is indispensable for confirming the molecular structure of organic compounds in solution. For this compound, the ¹H and ¹³C NMR spectra are expected to show characteristic signals corresponding to the adamantyl cage and the acetamide moiety.
¹H NMR Spectroscopy: The proton NMR spectrum would feature a complex set of signals for the adamantane protons. Based on data from analogous compounds like N-(1-adamantyl)acetamide, the 15 protons of the adamantyl cage typically appear as broad multiplets in the δ 1.6-2.1 ppm region. shd-pub.org.rsamazonaws.comthaiscience.info The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the adamantane cage to the amide group would likely resonate as a singlet around δ 2.0 ppm. shd-pub.org.rs The amide protons (-NH₂) would appear as a broad singlet further downfield, typically in the range of δ 5.3-5.7 ppm, though its position can be highly dependent on solvent and concentration. shd-pub.org.rs
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The adamantyl cage carbons are expected to produce distinct signals. For N-(1-adamantyl)acetamide, these carbons resonate at approximately δ 29.4, 36.4, 41.6, and 51.9 ppm. ijpsr.comresearchgate.net For this compound, one would expect similar shifts for the adamantyl carbons. The carbonyl carbon (C=O) of the amide group is characteristically deshielded and would appear significantly downfield, with an expected chemical shift around δ 172-176 ppm. shd-pub.org.rs The methylene bridge carbon (-CH₂-) would likely be found in the δ 40-55 ppm range. shd-pub.org.rs
Table 1: Representative ¹H and ¹³C NMR Data for Related Adamantyl Acetamides
| Compound Name | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| N-(1-adamantyl)acetamide | ¹H | ~5.4 (s, 1H), ~2.0 (m, 9H), ~1.6 (m, 6H) | NH, Adamantyl CH/CH₂, Adamantyl CH₂ |
| ¹³C | ~169.3, ~51.8, ~41.6, ~36.4, ~29.4 | C=O, Adamantyl C (quaternary), Adamantyl CH₂, Adamantyl CH, Adamantyl CH₂ | |
| 2-(3-(Hydroxymethyl)adamantan-1-yl)acetamide | ¹H | 1.33-2.09 (m), 1.98 (s), 3.13 (s) | Adamantyl H, -CH₂CONH₂, -CH₂OH |
| ¹³C | 176.8, 73.6, 51.0, 30.1-45.3 | C=O, -CH₂OH, -CH₂CONH₂, Adamantyl C |
Note: Data compiled from published spectra of analogous compounds. shd-pub.org.rsamazonaws.comijpsr.comresearchgate.net Shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopic Investigations of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions from the amide group and the hydrocarbon framework of the adamantane cage.
Key characteristic absorption bands for N-(1-adamantyl)acetamide have been reported and serve as a reliable reference. amazonaws.comthaiscience.inforesearchgate.net The N-H stretching vibration of the amide is expected to appear as a strong band around 3300 cm⁻¹. smolecule.com The C=O stretching (Amide I band) is also a very strong and sharp absorption, typically found in the 1640-1670 cm⁻¹ region. amazonaws.comsmolecule.com The C-H stretching vibrations of the sp³-hybridized carbons in the adamantyl cage would produce strong bands just below 3000 cm⁻¹, typically in the 2840-2950 cm⁻¹ range. amazonaws.comresearchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| 2840-2950 | Strong | C-H Stretch (Adamantyl) |
| 1640-1670 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1550 | Moderate | N-H Bend (Amide II) |
Note: Data based on spectra of analogous compounds. amazonaws.comresearchgate.netsmolecule.com
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₂H₁₉NO), the calculated molecular weight is approximately 193.29 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. A protonated molecule [M+H]⁺ at m/z 194 would be prominent in soft ionization techniques like electrospray ionization (ESI). amazonaws.comijpsr.comresearchgate.net The most characteristic fragmentation pathway for adamantyl derivatives involves the cleavage of the bond connecting the adamantyl group to the rest of the molecule. This results in the formation of the highly stable adamantyl cation [C₁₀H₁₅]⁺, which gives a very intense base peak at m/z 135. amazonaws.comijpsr.comresearchgate.net The loss of the entire acetamide group (-CH₂CONH₂) from the molecular ion would also lead to this m/z 135 fragment. Another potential fragmentation could be the loss of the acetamido group (-NHCOCH₃), which is observed in N-(1-adamantyl)acetamide, though this would be less direct for the title compound. amazonaws.com
Theoretical Spectroscopic Studies (e.g., UV-Vis Absorption)
Theoretical methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict and interpret spectroscopic data. Such calculations can provide insights into the electronic structure, molecular orbitals, and spectroscopic properties of adamantyl acetamide compounds. researchgate.net
For related adamantane derivatives, DFT calculations have been employed to predict UV-Vis absorption spectra, map electrostatic potentials, and visualize frontier molecular orbitals (HOMO and LUMO). researchgate.net These studies help in understanding electronic transitions and the reactivity of the molecule. For instance, in N-(1-adamantyl)-2-phenoxyacetamide, DFT calculations have shown that the HOMO density is localized on the phenoxyacetamide moiety, indicating it as the likely site of electron donation. smolecule.com Theoretical studies on other adamantane derivatives have successfully predicted chemical descriptors and nonlinear optical properties in various solvents. researchgate.net Similar computational analyses for this compound could predict its electronic absorption properties and how they might be influenced by different solvent environments, complementing experimental findings. researchgate.net
Computational Chemistry and Theoretical Studies of Adamantyl Acetamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of adamantyl acetamide (B32628) systems. These calculations provide a detailed picture of electron distribution and molecular orbital energies.
For instance, calculations on acetanilide (B955) and N-benzylacetamide have been used to determine the charge distribution on each atom, offering insights into reactive sites. researchgate.net In adamantane (B196018) derivatives, the bulky cage structure imposes significant steric constraints that influence reactivity. nih.gov Theoretical studies have shown that in adamantylation reactions, the formation of the adamantyl cation is strongly favored over other carbocation intermediates, a prediction that aligns with experimental observations where noradamantane derivatives are absent. mdpi.com
Key parameters derived from quantum chemical calculations include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For adamantane-based clusters, the HOMO-LUMO gap can be influenced by substituents, which in turn affects their optical properties. d-nb.info
Charge Distribution: Analysis of the atomic charges helps identify nucleophilic and electrophilic centers within the molecule, predicting how it will interact with other chemical species.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how adamantyl acetamide derivatives might interact with biological targets, such as proteins and enzymes.
Studies have explored the docking of adamantane derivatives with various receptors. For example, adamantane-linked 1,2,4-triazoles have been docked into the active site of the 11β-HSD1 enzyme to assess their binding affinity. mdpi.com In another study, 2-(1-adamantyl)-N-methylacetamide was docked with the BCl-2 protein, a target in cancer therapy, yielding a docking fitness score of 18.57. jetir.org
Key findings from docking studies on adamantyl acetamides include:
Binding Affinity: Docking simulations provide a score that estimates the binding affinity between the ligand and the receptor. For instance, a series of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives were shown to be more selective against acetylcholinesterase (AChE) and h-MAO-B. tandfonline.comnih.gov
Interaction Modes: These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The adamantane cage often occupies hydrophobic pockets within the receptor's active site. nih.gov For example, in the docking of an adamantane-thiadiazole derivative with the COX-2 active site, the adamantane group occupied a hydrophobic pocket, while other parts of the molecule formed hydrogen bonds and π-π stacking interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of adamantyl acetamides and the stability of their complexes with biological receptors.
MD simulations have been employed to investigate the stability of adamantane derivatives within the active sites of enzymes. For instance, 50-nanosecond MD simulations were conducted to determine the binding modes and stability of adamantane-based compounds within the sigma-2 receptor active site. researchgate.net In another study, MD simulations of SQ109 analogs, which contain an adamantyl group, bound to the MmpL3 transporter showed that the protein-ligand complexes remained stable over the simulation time. nih.gov
Insights from MD simulations include:
Conformational Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms is a common metric for assessing stability. nih.govresearchgate.net
Binding Free Energy: Advanced techniques like thermodynamic integration coupled with MD simulations can provide more accurate estimations of the relative binding free energies of different ligands. nih.gov
Prediction of Chemical Descriptors and Solvation Effects
Computational methods are also used to predict various chemical descriptors that are crucial for understanding the pharmacokinetic properties of drug candidates. These descriptors include lipophilicity (logP), solubility, and various electronic parameters.
The solvation effects on the properties of adamantane derivatives have been investigated using computational models. For example, the solvation free energy of an adamantane-triazole-thione derivative in water was calculated to assess its solubility, which is a critical factor for biological activity. researchgate.nettandfonline.com These studies have shown that solvation can influence the electronic properties of the molecule, such as its UV-vis absorption spectrum. tandfonline.com
| Derivative | Property | Predicted Value/Observation | Reference |
|---|---|---|---|
| Adamantane-thiadiazole derivative | logP | >4 | vulcanchem.com |
| Adamantane-thiadiazole derivative | Aqueous Solubility | <0.1 mg/mL | vulcanchem.com |
| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Solvation Free Energy in Water | Indicates good solubility | researchgate.nettandfonline.com |
Analysis of Electrostatic Potential Maps and Frontier Orbitals
Electrostatic potential (ESP) maps and frontier molecular orbitals (FMOs), namely the HOMO and LUMO, are valuable tools derived from quantum chemical calculations for understanding molecular reactivity.
ESP maps visualize the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For an adamantane-triazole-thione derivative, the thione group, methoxyphenyl ring, and triazole were identified as the strongest repulsion and attractive reactive sites. tandfonline.com
The analysis of FMOs provides insights into the electronic transitions and reactivity of a molecule. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to donate and accept electrons, respectively. In adamantane-based clusters, electronic transitions localized at the substituents have been found to be responsible for their optical nonlinearities. nih.govacs.org
Investigation of Non-Linear Optical (NLO) Properties
Adamantane derivatives have garnered attention for their potential applications in materials science, particularly for their non-linear optical (NLO) properties. rsc.org Computational studies play a crucial role in predicting and understanding the NLO response of these materials.
Applications of Adamantyl Acetamide Compounds in Chemical Synthesis and Materials Science
Strategic Role as Synthetic Intermediates in Organic Synthesis
The 2-(1-adamantyl)acetamide framework, and more broadly the 2-(1-adamantyl)acetyl group, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. The adamantane (B196018) group's bulk and lipophilicity can enhance the pharmacological properties of a drug molecule or bestow desirable physical characteristics upon a material.
A key synthetic application involves using derivatives of this compound to build larger, biologically active molecules. For example, 2-(adamantan-1-yl)acetyl chloride, a direct synthetic precursor derivable from the corresponding acid of this compound, is used in the acylation of aza-crown ethers. This reaction attaches the bulky adamantylacetyl group to the macrocycle, a strategy employed to create ionophores with altered biological activities and ion transport capabilities.
Utilization as Building Blocks for Complex Molecular Architectures
The unique three-dimensional structure of the adamantane cage makes this compound an excellent building block for creating intricate and complex molecular architectures. Its rigidity is a key feature that allows for the precise construction of larger assemblies.
One notable example is the synthesis of substituted benzothiazoles. In a documented synthesis, 1-(1-adamantylacetyl)-1H-imidazole was reacted with 6-methoxy-1,3-benzothiazol-2-amine to produce 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. In this case, the 2-(1-adamantyl)acetyl group is transferred to the benzothiazole (B30560) amine, demonstrating its utility as a modular building block for introducing the adamantane cage into heterocyclic systems. Such compounds are of interest in medicinal chemistry due to the established biological activity of the benzothiazole core.
The following table summarizes an example of its use as a building block:
| Starting Materials | Product | Significance |
| 1-(1-adamantylacetyl)-1H-imidazole, 6-methoxy-1,3-benzothiazol-2-amine | 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Introduction of the adamantane moiety into a biologically relevant benzothiazole scaffold. |
Applications in Coordination Chemistry and Selective Precipitation
While the coordination chemistry of adamantane-containing ligands is an active area of research, specific studies focusing on this compound are not as prevalent as those for its isomer, N-(1-adamantyl)acetamide. The latter has been extensively studied for its ability to selectively precipitate actinide ions.
Complexation with Heavy Metal Cations (e.g., Uranyl, Plutonyl)
Research has demonstrated that the isomeric compound, N-(1-adamantyl)acetamide, is an effective precipitating agent for hexavalent uranyl (UO₂²⁺) and plutonyl (PuO₂²⁺) cations from nitric acid solutions. evitachem.com This selective complexation is highly relevant to the nuclear fuel cycle for separating and storing radioactive materials. The interaction occurs through the oxygen atom of the amide group, which coordinates with the metal center. evitachem.com
However, a literature review did not yield specific studies on the complexation of This compound with these heavy metal cations. The difference in structure, specifically the methylene (B1212753) linker between the adamantane cage and the amide group in this compound, would likely influence the steric and electronic environment around the coordinating oxygen atom, potentially leading to different complexation behavior compared to its N-substituted isomer.
Mechanism of Crystalline Complex Formation
For the isomer N-(1-adamantyl)acetamide, crystalline complexes with uranyl and plutonyl have been successfully isolated and characterized. evitachem.com In the case of the uranyl complex, the resulting crystal structure shows the uranyl center coordinated to two chelating nitrate (B79036) groups and two N-(1-adamantyl)acetamide ligands. evitachem.com The complex also incorporates two additional, non-coordinating adamantane ligands within its crystal lattice. evitachem.com The formation of these stable, crystalline structures is what drives the precipitation from the solution.
No specific information on the mechanism of crystalline complex formation for This compound itself was found in the reviewed literature. Further research would be required to determine if it can form similar crystalline complexes and to elucidate the corresponding mechanism.
Potential in Advanced Materials Development (general for adamantane derivatives)
The incorporation of adamantane derivatives into polymers and other materials can lead to significant enhancements in their properties. The rigidity, thermal stability, and hydrophobicity of the adamantane cage are highly desirable attributes in materials science. researchgate.netresearchgate.net
Adamantane-based compounds are used as:
Polymer Additives : They can be blended into polymers to improve properties like thermal stability, mechanical strength, and resistance to degradation.
Building Blocks for High-Performance Polymers : Adamantane derivatives can be used as monomers to create polymers with exceptionally high glass transition temperatures and thermal stability. pmarketresearch.com
Linkers in Metal-Organic Frameworks (MOFs) : The tetrahedral geometry and rigidity of the adamantane core make it an ideal linker for constructing 3D MOFs. researchgate.netresearchgate.net These materials have applications in gas storage, separation, and catalysis. researchgate.net The adamantane units provide a robust and non-polar backbone, creating unique pore geometries. researchgate.net
Coordination Polymers (CPs) : In addition to MOFs, adamantane derivatives are used to create CPs with novel properties. For instance, silver(I) CPs assembled with adamantane-based ligands have been developed as advanced biomaterials with potent antiviral and antibacterial activities. acs.org The adamantane block in these materials contributes to their therapeutic properties and structural integrity. acs.org
Investigations in Biological and Medicinal Chemistry of Adamantyl Acetamide Compounds
Enzyme Interaction and Inhibition Mechanism Studies
The unique three-dimensional structure of the adamantyl group allows for precise positioning within enzyme active sites, influencing both catalytic processes and inhibitory activities. publish.csiro.au This has led to investigations of adamantyl acetamides as both substrates for biocatalytic systems and as modulators of key enzymatic targets in metabolic diseases.
Adamantane (B196018) and its derivatives are recognized substrates for certain enzymes, particularly those capable of C-H bond oxidation like cytochrome P450s (CYPs). Studies involving the P450 enzyme CYP101B1 from Novosphingobium aromaticivorans have demonstrated its ability to oxidize N-(1-adamantyl)acetamide. researchgate.netscispace.com While the parent compound, 1-adamantanol (B105290), is a poor substrate, modifying the functional group to an acetamide (B32628) enables more efficient biocatalytic oxidation. researchgate.net
The reaction with N-(1-adamantyl)acetamide showed a high rate of NADH oxidation, although the coupling efficiency—the percentage of reducing equivalents used for product formation—was moderate. scispace.com The biocatalytic oxidation yielded two primary hydroxylated products in a roughly 3:1 ratio. scispace.com This demonstrates that the acetamide group can serve as a directing group, holding the substrate in a position within the active site that facilitates selective oxidation. researchgate.net
| Substrate | Product Formation Rate (min⁻¹) | Coupling Efficiency (%) | Total Turnover Number (TTN) | Major Products |
|---|---|---|---|---|
| N-(1-adamantyl)acetamide | 166 | 23 | 1380 | Two hydroxylated isomers (m/z = 209.1) |
Adamantyl acetamide derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is a therapeutic target for metabolic disorders as it converts cortisone (B1669442) to the active glucocorticoid, cortisol, in key tissues like the liver and adipose tissue. nih.gov
A series of adamantyl acetamide derivatives were synthesized and evaluated for their ability to inhibit human 11β-HSD1. nih.gov In this series, the 2-thiophenyl compound, 2-(Adamantan-1-yl)-N-methyl-N-(thiophen-2-ylmethyl)acetamide, was found to be a potent inhibitor. nih.govsemanticscholar.org Further optimization and comparison with related adamantyl carboxamides revealed crucial structure-activity relationships. For instance, N-methyl acetamide compounds generally possessed higher potency than their corresponding NH analogues. nih.govsemanticscholar.org These derivatives displayed high selectivity for 11β-HSD1 over other related enzymes such as 11β-HSD2 and 17β-HSD1. nih.govnih.gov
| Compound No. | Derivative Type | IC₅₀ (nM) |
|---|---|---|
| 4 | 2-(Adamantan-1-yl)-N-methyl-N-(thiophen-2-ylmethyl)acetamide | 290 |
| 33 | 2-(Adamantan-1-yl)-N-(thiophen-2-ylmethyl)acetamide | >1000 |
| 34 | 2-(Adamantan-1-yl)-N-(thiophen-3-ylmethyl)acetamide | 630 |
| 35 | 2-(Adamantan-1-yl)-N-methyl-N-(pyrrol-2-ylmethyl)acetamide | 655 |
| 36 | 2-(Adamantan-1-yl)-N-(pyrrol-2-ylmethyl)acetamide | >1000 |
Substrate Specificity and Turnover Rates with Biocatalytic Systems
Molecular Recognition and Protein Binding Dynamics
The interaction of adamantyl acetamides with proteins is governed by a combination of hydrophobic effects and specific bonding patterns, which are determined by the compound's structural features.
The biological activity of adamantyl acetamide derivatives is strongly influenced by their distinct structural components. smolecule.com The adamantyl group itself is a key determinant for binding. Its bulky, rigid, and lipophilic nature allows it to fit into hydrophobic pockets of enzymes or receptors, which can enhance binding affinity and selectivity. publish.csiro.aunih.gov This "lipophilic bullet" effect helps anchor the molecule to its target. nih.gov
The acetamide linker also plays a critical role by providing a site for specific intermolecular interactions. evitachem.com This part of the molecule is capable of forming hydrogen bonds, which contribute to the stability and specificity of the ligand-protein complex. smolecule.com The combination of the hydrophobic adamantane cage and the hydrogen-bonding acetamide group creates a bifunctional scaffold that can be tailored for high-affinity binding to diverse biological targets. evitachem.com
Structural Determinants for Interaction with Biological Targets
Structure-Activity Relationship (SAR) Elucidation and Molecular Design Principles
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological effects of adamantyl acetamides. Research has shown that even minor modifications to the scaffold can significantly alter potency and selectivity. nih.govnih.gov
In the context of 11β-HSD1 inhibition, SAR studies on adamantyl acetamides and related carboxamides have yielded several design principles. nih.govsemanticscholar.org
Linker Modification : Comparing adamantyl acetamides (with a -CH₂-CO-NH- linker) to adamantyl carboxamides (with a -CO-NH- linker) showed that the nature of the linker impacts potency. The 2-thiophenyl acetamide derivative (compound 4) was only slightly less potent than its corresponding carboxamide analogue. nih.govsemanticscholar.org
N-Substitution : Methylation of the amide nitrogen (N-methyl vs. NH) consistently led to higher potency in the acetamide series, suggesting that the N-methyl group may confer a more favorable conformation for binding or enhance metabolic stability. nih.gov
Aromatic Group Substitution : The position of substituents on the aromatic ring attached to the amide nitrogen is critical. For instance, a 2-thiophenyl group resulted in higher potency than a 3-thiophenyl group. nih.gov
SAR studies have also been conducted in the field of antimycobacterial agents. nih.gov When evaluating N-phenylamino-acetamides, the choice of the bulky headgroup was found to be critical. The N-(1-adamantyl) head group conferred significant activity against M. abscessus and M. tb. nih.gov Further SAR exploration showed that substitutions on the phenyl ring could augment this activity. Bulky, electron-withdrawing, and lipophilic groups at the para-position, such as chloro, bromo, and trifluoromethoxy, resulted in increased potency, highlighting the importance of both steric and electronic properties for antimycobacterial efficacy. nih.gov
Influence of Adamantyl Moiety on Biological Activity and Lipophilicity
The adamantane scaffold, a rigid, tricyclic hydrocarbon, imparts distinct physicochemical properties to molecules, significantly influencing their biological behavior. researchgate.net Its most notable characteristic is its high lipophilicity, a property derived from its bulky, cage-like hydrocarbon structure. researchgate.netnih.gov This lipophilicity enhances the ability of adamantane-containing compounds to permeate biological membranes, a crucial factor for reaching intracellular targets. The unique three-dimensional and conformationally restricted nature of the adamantyl group allows for precise positioning of substituents, which can lead to improved binding specificity and affinity for the hydrophobic pockets of target enzymes and receptors. researchgate.netpublish.csiro.au
The incorporation of an adamantyl moiety is a widely used strategy in medicinal chemistry to increase a molecule's lipophilicity and to escape the "flat land" of traditional aromatic structures, thereby improving potency and selectivity. publish.csiro.au Research into various adamantane derivatives has demonstrated a direct correlation between the lipophilic character and biological activity. For instance, studies on aminoadamantane derivatives revealed that their efficacy in inhibiting the growth of Trypanosoma brucei was correlated with their lipophilicity. acs.org The introduction of a bulky hydrophobic benzyl (B1604629) substituent onto an adamantane parent compound resulted in derivatives with unexpectedly potent trypanocidal activity, with IC₅₀ values in the low nanomolar range. acs.org This highlights the profound impact of the adamantyl group and its substituents on modulating biological outcomes.
Table 1: Influence of Adamantyl Moiety on Lipophilicity and Trypanocidal Activity
This table illustrates the impact of substitutions on the adamantane core on the compound's activity against T. brucei.
| Compound | Description | Trypanocidal Activity (IC₅₀, nM) acs.org |
|---|---|---|
| 7a | Adamantane Parent Compound | 72 |
| 7d | (S)-enantiomer with Benzyl Substituent | 6.8 |
| 7e | (R)-enantiomer with Benzyl Substituent | 9.1 |
| 8 | Racemic Mixture with Benzyl Substituent | 17 |
Rational Design of Linkers and Substituents for Targeted Modulation
The rational design of linkers and substituents is a critical aspect of optimizing the therapeutic potential of adamantyl acetamide derivatives. The acetamide linker itself is not merely a spacer but an active participant in molecular interactions, often facilitating hydrogen bonding with biological targets. Systematic modifications of the linkers and substituents attached to the adamantane core have been shown to modulate biological activity significantly.
In the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a pharmacophore model was identified that featured an adamantyl group connected to a thiophenyl ring through an amide linker. nih.gov Subsequent optimization focused on evaluating the effects of different substituents on the thiophenyl ring. This structure-activity relationship (SAR) study demonstrated that while some modifications drastically altered efficacy, a 3-methyl derivative retained nearly the same activity as the parent compound, indicating a tolerance for small alkyl groups at that position. nih.gov
Similarly, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov The variation of the substituent on the acetamide nitrogen led to a range of cytotoxic potencies, with one derivative, compound 5r, showing the most potent activity against HepG2 liver cancer cells. nih.gov This underscores how targeted substitutions can fine-tune the biological effect. Further research on P2X7R antagonists explored various linker motifs, including ureas, carbamates, and squaramides, revealing that the nature of the linker significantly impacts receptor antagonism. publish.csiro.au
Table 2: Effect of Substituents on 11β-HSD1 Inhibition
This table shows the structure-activity relationship of adamantyl amide derivatives as 11β-HSD1 inhibitors.
| Compound | Substituent (R) on Thiophenyl Ring | 11β-HSD1 Inhibition (IC₅₀, nM) nih.gov |
|---|---|---|
| 3 | H | 291 |
| 6 | 3-Methyl | 304 |
| 7 | 4-Methyl | >1000 |
| 8 | 5-Methyl | >1000 |
Bioisosteric Applications in Medicinal Chemistry Design
Adamantane as a Bioisostere for Metabolic Stabilization and Physicochemical Property Optimization
Bioisosterism, the strategy of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of modern drug design. sci-hub.se The adamantane group is often employed as a bioisostere for phenyl rings, offering a three-dimensional, lipophilic scaffold that can enhance binding and explore chemical space beyond flat aromatic systems. publish.csiro.au However, the use of adamantane as a tool for metabolic stabilization presents a more complex picture.
While the rigid adamantane cage can sterically shield other parts of a molecule from enzymatic degradation, the adamantane moiety itself is susceptible to metabolic attack. sci-hub.se A primary metabolic liability of adamantane-containing drugs is the oxidation of the bridgehead (tertiary) carbons. sci-hub.seuea.ac.uk This metabolic pathway is a significant contributor to the poor pharmacokinetic profiles observed for some adamantane derivatives, as it leads to rapid clearance from the body. uea.ac.uk Therefore, while adamantane can enhance physicochemical properties like lipophilicity and receptor fit, its inherent susceptibility to oxidation must be addressed during the drug design process to ensure adequate metabolic stability. acs.orgnih.gov
Strategic Fluorination within Adamantyl Bioisosteres
A key strategy to overcome the metabolic instability of the adamantane core is the strategic incorporation of fluorine atoms. tandfonline.comnih.gov Fluorine is often used in medicinal chemistry to block sites of metabolic oxidation. tandfonline.com By replacing hydrogen atoms at the bridgehead carbons of the adamantane cage with fluorine atoms, the primary route of metabolic degradation can be effectively hindered. publish.csiro.auuea.ac.uk
This approach has proven successful in enhancing the metabolic stability of adamantane-based compounds. acs.orgnih.gov For example, in a series of adamantanyl benzamide (B126) P2X7R antagonists, a lead compound suffered from poor metabolic stability. uea.ac.uk The introduction of fluorine atoms at the bridgehead positions led to a series of bioisosteres with not only improved physicochemical properties but also significantly enhanced metabolic stability. acs.orgnih.gov One trifluorinated derivative, in particular, demonstrated a metabolic stability that was ten times greater than the original, non-fluorinated lead compound. uea.ac.uk This strategic fluorination provides a powerful tool for medicinal chemists to optimize the pharmacokinetic properties of adamantyl-containing drug candidates, transforming metabolically labile compounds into more viable therapeutic agents. sci-hub.seuea.ac.uk
Table 3: Effect of Fluorination on Metabolic Stability of Adamantanyl Benzamides
This table shows the percentage of compound remaining after incubation with liver microsomes, indicating metabolic stability. Higher percentages denote greater stability.
| Compound | Fluorination Pattern | % Parent Remaining (Human Liver Microsomes) uea.ac.uk |
|---|---|---|
| 1 | Non-fluorinated | 2% |
| 32 | Monofluorinated | 30% |
| 33 | Difluorinated | 49% |
| 34 | Trifluorinated | 52% |
Cellular Response Mechanisms Induced by Adamantyl Acetamide Derivatives
Induction of Apoptosis via Specific Caspase Pathways
Adamantyl acetamide derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The cellular response often involves the activation of specific enzymatic cascades controlled by a family of proteases known as caspases.
One study investigated a novel class of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives and identified a lead compound, designated 5r, with significant cytotoxic effects against HepG2 human liver cancer cells. nih.gov Further investigation into the molecular mechanism revealed that compound 5r induced apoptosis through the activation of specific caspase pathways. Treatment of HepG2 cells with the compound led to a dose-dependent increase in the activity of caspase-3 and caspase-8. nih.gov In contrast, the activity of caspase-9 was largely unaffected. nih.gov
Caspase-8 is a key initiator caspase in the extrinsic (death receptor-mediated) apoptotic pathway, while caspase-3 is a crucial executioner caspase responsible for carrying out the dismantling of the cell. The activation of caspase-3 was further confirmed by the observed cleavage of one of its primary substrates, poly ADP-ribose polymerase (PARP). nih.gov The specific activation of the caspase-8/caspase-3 axis, without significant involvement of the mitochondria-associated caspase-9, points towards the extrinsic pathway as the primary mechanism of apoptosis induction by this class of adamantyl acetamide derivatives. nih.gov Similar findings in related adamantyl-thiadiazole compounds, which also activate caspases-3 and -8, suggest this may be a common mechanism for adamantane derivatives. smolecule.com
Table 4: Dose-Dependent Caspase Activation by Compound 5r in HepG2 Cells
This table shows the relative activity of caspases-3 and -8 in HepG2 cells after 24-hour treatment with varying concentrations of an adamantyl acetamide derivative (Compound 5r).
| Concentration of Compound 5r (μM) | Relative Caspase-3 Activity nih.gov | Relative Caspase-8 Activity nih.gov |
|---|---|---|
| 0 (Control) | ~1.0 | ~1.0 |
| 1 | ~1.5 | ~1.5 |
| 2 | ~2.0 | ~2.2 |
| 5 | ~2.8 | ~3.0 |
| 10 | ~3.5 | ~3.8 |
Emerging Research Frontiers and Future Directions for Adamantyl Acetamide Compounds
Development of Novel and Efficient Synthetic Routes
The synthesis of adamantyl acetamides, including 2-(1-adamantyl)acetamide, has traditionally relied on established methods such as the Ritter reaction or the acylation of adamantylamines. However, the demand for more sustainable, efficient, and diverse synthetic protocols has driven the exploration of novel routes.
Furthermore, the development of novel catalytic systems is a key area of research. For instance, a method for the synthesis of N-(1-adamantyl)acetamide has been described that involves the reaction of adamantane (B196018) with acetonitrile (B52724) in bromotrichloromethane (B165885) in the presence of Mo(CO)6 as a catalyst. nih.gov The exploration of such catalytic systems can lead to milder reaction conditions and improved functional group tolerance. The use of trifluoroacetic acid as a catalyst in the Biginelli-type reaction for the synthesis of adamantane-containing dihydropyrimidines also highlights the potential for developing efficient, solvent-free synthetic methods. iucr.org
Future research in this area is likely to focus on the development of chemo- and regioselective functionalization of the adamantane core to allow for the synthesis of a wider array of derivatives. The use of flow chemistry and solid-phase synthesis could also offer significant advantages in terms of scalability, automation, and library generation for high-throughput screening.
Exploration of Enantiomerically Pure Adamantyl Acetamide (B32628) Derivatives
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. While this compound itself is not chiral, the introduction of substituents on the adamantane ring or the acetamide group can create stereogenic centers. The development of methods to access enantiomerically pure adamantyl acetamide derivatives is a significant and growing area of research. mdpi.com
The synthesis of enantiopure adamantane derivatives can be challenging due to the rigid and symmetrical nature of the adamantane cage. However, several strategies have been successfully employed for related compounds and could be adapted for this compound derivatives. These methods include:
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis. For example, the enantioselective synthesis of chiral amines, which are precursors to amides, can be achieved through transition metal-catalyzed asymmetric hydrogenation. acs.org The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through asymmetric reactions and enantiomeric resolution steps. mdpi.com
Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. mdpi.com Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is another powerful tool for enantiomeric separation. mdpi.com The resolution of racemic 1,2-diaminoadamantane has been successfully achieved using L-tartaric acid. researchgate.net
While specific methods for the enantioselective synthesis or resolution of this compound derivatives are not extensively reported, the principles established for other chiral adamantanes provide a clear roadmap for future research. The synthesis of (S)-1-(1-adamantyl)-2-acetamido-1-ethanol highlights a practical method for obtaining enantiopure adamantyl acetamido compounds. nih.gov The exploration of enzymatic resolutions could also offer a green and highly selective alternative for obtaining enantiomerically pure adamantyl acetamides. The biological evaluation of individual enantiomers of chiral adamantyl acetamide derivatives is a critical next step to understanding their structure-activity relationships and potential therapeutic applications.
Advanced Characterization of Intermolecular Interactions in Condensed Phases
A thorough understanding of the intermolecular interactions in the solid state is crucial for controlling the physicochemical properties of adamantyl acetamide compounds, such as their solubility, stability, and crystal packing. Advanced characterization techniques are being increasingly employed to probe these interactions in detail.
X-ray crystallography remains the gold standard for determining the three-dimensional structure of molecules in the crystalline state. iucr.org Crystallographic studies of adamantyl acetamide derivatives have revealed the importance of hydrogen bonding in directing their crystal packing. For example, in the crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, molecules form dimers via N—H···N hydrogen bonds, which are further linked into ribbons by C—H···O hydrogen bonds and S···S interactions. iucr.orgevitachem.com The analysis of N–H…O and С–Н…О hydrogen bonds and numerous Н…Н contacts in the crystals of various N-(adamantan-1-yl)amides has provided insights into their supramolecular assembly. nih.gov
In addition to X-ray diffraction, solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. acs.org ssNMR can provide information about intermolecular distances, molecular motion, and polymorphism. For instance, ssNMR has been used to study the librational dynamics of secondary amides, providing insights into their conformational flexibility in the condensed phase. acs.org
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its chemical environment and intermolecular interactions. esisresearch.org Spectroscopic studies, combined with computational methods like Density Functional Theory (DFT), can be used to assign vibrational bands and analyze the strength and nature of hydrogen bonds. researchgate.net
Future research will likely involve the use of more advanced techniques, such as variable-temperature X-ray diffraction and ssNMR, to study phase transitions and dynamic processes in the solid state. The use of Hirshfeld surface analysis and other computational tools will also become increasingly important for visualizing and quantifying intermolecular interactions. nih.gov
Expansion of Biological Target Identification and Validation through High-Throughput Screening
High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid screening of large compound libraries against a multitude of biological targets. acs.org Adamantyl acetamide derivatives, with their favorable physicochemical properties, are attractive candidates for inclusion in such screening campaigns.
HTS of compound libraries containing adamantyl moieties has led to the identification of inhibitors for a variety of biological targets. For example, HTS of the Molecular Libraries Small Molecule Repository (MLSMR) identified several adamantyl-based compounds as inhibitors of Mycobacterium tuberculosis growth. acs.org Further investigation revealed that some of these compounds, including adamantyl ureas and carboxamides, likely target the essential mycolic acid transporter MmpL3. nih.govresearchgate.net Similarly, HTS was instrumental in the discovery of adamantyl acetamide derivatives as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. researchgate.netresearchgate.net
The data generated from HTS campaigns is invaluable for establishing structure-activity relationships (SAR). By comparing the activity of structurally related compounds, researchers can identify the key chemical features responsible for biological activity and guide the design of more potent and selective inhibitors. For instance, SAR studies on adamantyl acetamide inhibitors of 11β-HSD1 have revealed the importance of specific substituents on the adamantane ring and the amide nitrogen for optimal activity. researchgate.net
Future directions in this area will involve the screening of more diverse libraries of adamantyl acetamide derivatives against a wider range of biological targets. The integration of HTS with other technologies, such as chemoproteomics and phenotypic screening, will provide a more comprehensive understanding of the mechanism of action of these compounds. The development of focused libraries of adamantyl acetamides, designed based on computational predictions, will also enhance the efficiency of the hit identification process.
Integration of Advanced Computational Design for Predictive Modeling and Lead Optimization
In recent years, computational methods have become an indispensable tool in drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For adamantyl acetamide compounds, these in silico approaches are being used to predict their biological activity, physicochemical properties, and potential liabilities, thereby accelerating the drug development pipeline.
Molecular docking is a widely used computational technique that predicts the binding mode and affinity of a small molecule to a biological target. mdpi.com Docking studies have been successfully employed to understand the binding interactions of adamantyl acetamide derivatives with their target proteins, such as 11β-HSD1 and the influenza M2 proton channel. nih.govnih.gov These studies can guide the design of new derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com 2D- and 3D-QSAR studies on adamantane derivatives have been used to identify the key structural features that contribute to their activity, providing valuable insights for lead optimization. tandfonline.com
In addition to predicting biological activity, computational models are also being developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govarxiv.org Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development. For adamantane-containing compounds, which are known for their lipophilicity, predictive ADMET models can help in designing derivatives with improved pharmacokinetic profiles and reduced toxicity. researchgate.net
The future of computational design for adamantyl acetamide compounds lies in the integration of multiple modeling techniques. For example, a combination of docking, molecular dynamics simulations, and free energy calculations can provide a more accurate prediction of binding affinity. researchgate.net The use of artificial intelligence and machine learning algorithms to analyze large datasets from HTS and computational experiments will further enhance the predictive power of these models and pave the way for the de novo design of novel adamantyl acetamide-based therapeutics. arxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
